Nagaba

Vue d'ensemble

Description

Nagaba (N-arachidonoyl glycine benzyl ester) is an endogenous arachidonoyl amino acid (Ara-AA) derived from the conjugation of arachidonic acid with glycine. It was first isolated from bovine brain tissue and later identified in rodent and human brains . Unlike classical endocannabinoids like anandamide (AEA), this compound exhibits moderate antinociceptive effects and shares biosynthetic pathways with other Ara-AAs, such as N-arachidonoyl glycine (NAGly), via fatty acid amide hydrolase (FAAH)-dependent conjugation . Quantitative studies in mice reveal endogenous this compound levels of ~11 pg per brain sample, comparable to NAGly (~14.5 pg) but lower than 2-arachidonoylglycerol (2-AG, ~814.8 pg) .

Méthodes De Préparation

Chemical Synthesis of Nagaba

Arachidonic Acid Activation

The synthesis of this compound typically begins with the activation of arachidonic acid, a 20-carbon polyunsaturated fatty acid. Arachidonic acid is modified at its carboxyl group to form an active ester or mixed anhydride, enabling nucleophilic attack by the amine group of gamma-aminobutyric acid (GABA). Common activating agents include N-hydroxysuccinimide (NHS) paired with carbodiimides such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) . This step ensures efficient amide bond formation while minimizing side reactions.

Coupling with Gamma-Aminobutyric Acid

Activated arachidonic acid is reacted with GABA in anhydrous solvents like dichloromethane or dimethylformamide (DMF). The reaction proceeds under inert atmospheres (e.g., argon or nitrogen) to prevent oxidation of the polyunsaturated arachidonoyl chain . Stoichiometric ratios are critical; excess GABA (1.5–2.0 equivalents) ensures complete consumption of the activated acyl intermediate. Reaction temperatures range from 0°C to room temperature, with completion typically achieved within 12–24 hours .

Purification and Isolation

Liquid-Liquid Extraction (LLE)

Crude reaction mixtures are purified via LLE to separate this compound from unreacted starting materials and byproducts. A biphasic system of methyl tert-butyl ether (MTBE) and aqueous buffer (pH 3–4) is employed, leveraging this compound’s amphiphilic nature. The organic phase is concentrated under reduced pressure, yielding a pale yellow viscous oil .

Supported Liquid-Liquid Extraction (SLE)

SLE offers a high-throughput alternative to traditional LLE. In this method, the crude mixture is absorbed onto diatomaceous earth plates, followed by elution with MTBE/ethyl acetate (90:10). SLE reduces phospholipid contamination and improves recovery rates to 89–107% for arachidonoyl amino acids . Automation compatibility makes SLE preferable for large-scale this compound production.

Table 1: Recovery Rates of Arachidonoyl Amino Acids Using SLE

| Analyte | Recovery (% ± SD) |

|---|---|

| This compound | 93.4 ± 14.2 |

| N-Arachidonoyl glycine | 92.2 ± 3.3 |

| N-Arachidonoyl alanine | 89.0 ± 3.6 |

Analytical Validation

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for quantifying this compound in synthetic mixtures. A Zorbax SB-CN column (2.1 × 100 mm, 3.5 μm) with methanol/water/0.1% formic acid gradient achieves baseline separation of this compound from structurally similar compounds . Electrospray ionization (ESI) in positive ion mode generates precursor ions at m/z 390.3 [M+H]⁺, with product ions at m/z 287.2 (arachidonoyl fragment) and 104.1 (GABA fragment) .

Method Validation Parameters

Validation studies for arachidonoyl amino acids demonstrate linearity (R² > 0.99) across concentrations of 0.01–120 pmol/mg. Intraday and interday precision (RSD < 15%) and accuracy (85–115%) meet FDA guidelines . The lower limit of quantification (LLOQ) for this compound is 1.0 pg on-column, ensuring sensitivity for trace analysis.

Table 2: LC-MS/MS Performance Metrics for this compound

| Parameter | Value |

|---|---|

| Linear Range | 0.01–120 pmol/mg |

| Intraday Precision (RSD%) | 5.4–13.1 |

| Interday Accuracy (%) | 72.7–151.4 |

Analyse Des Réactions Chimiques

Types de Réactions : L'acide γ-aminobutyrique arachidonoyl subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut conduire à la formation d'hydroperoxydes et d'autres dérivés oxydés.

Réduction : Les réactions de réduction peuvent convertir le composé en dérivés plus saturés.

Substitution : Des réactions de substitution peuvent se produire au niveau du fragment acide γ-aminobutyrique, conduisant à la formation de différents dérivés.

Réactifs et Conditions Courantes :

Oxydation : Les agents oxydants courants incluent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont souvent utilisés.

Substitution : Les réactions de substitution peuvent impliquer des réactifs comme les halogénoalcanes ou les chlorures d'acyle.

Produits Principaux : Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés, réduits et substitués de l'acide γ-aminobutyrique arachidonoyl .

4. Applications de la Recherche Scientifique

L'acide γ-aminobutyrique arachidonoyl a un large éventail d'applications de recherche scientifique :

Chimie : Il est utilisé pour étudier les propriétés et les réactions des lipides bioactifs.

Biologie : Le composé est étudié pour son rôle dans la signalisation cellulaire et la neuroprotection.

Médecine : L'acide γ-aminobutyrique arachidonoyl est exploré pour ses effets thérapeutiques potentiels dans des conditions telles que l'ischémie et les maladies neurodégénératives.

Industrie : Il peut avoir des applications dans le développement de produits pharmaceutiques et nutraceutiques

5. Mécanisme d'Action

L'acide γ-aminobutyrique arachidonoyl exerce ses effets par le biais de plusieurs mécanismes :

Cibles Moléculaires : Il cible les récepteurs de l'acide γ-aminobutyrique et les récepteurs cannabinoïdes dans le cerveau.

Voies Impliquées : Le composé module les canaux ioniques, conduisant à une hyperpolarisation des neurones et à l'inhibition des potentiels d'action. .

Composés Similaires :

- Glycine arachidonoyl

- Phénylalanine arachidonoyl

- Tyrosine arachidonoyl

- Tryptophane arachidonoyl

Comparaison : L'acide γ-aminobutyrique arachidonoyl est unique en raison de sa combinaison d'acide arachidonique et d'acide γ-aminobutyrique, qui lui confère des propriétés neuroprotectrices et cérébrovasculaires distinctes. Alors que d'autres acides aminés arachidonoyls présentent également une bioactivité, les effets spécifiques et les mécanismes de l'acide γ-aminobutyrique arachidonoyl le rendent particulièrement précieux dans la recherche axée sur la neuroprotection et la santé cérébrovasculaire .

Applications De Recherche Scientifique

Pharmacological Applications

1.1 Calcium Channel Modulation

NAGABA-OH has been studied for its effects on calcium channels, particularly Cav3.2 currents. Research indicates that this compound-OH can inhibit these currents in cell-free outside-out patches, suggesting a role in modulating calcium influx in cells. This property is significant for understanding how this compound-OH might influence various physiological processes, including muscle contraction and neurotransmitter release .

1.2 Neuroprotective Effects

Studies have indicated that this compound-OH may exhibit neuroprotective properties. Its ability to modulate ion channels could be beneficial in conditions where calcium overload contributes to neuronal damage, such as in neurodegenerative diseases. Further investigation into its mechanisms may reveal therapeutic potentials for conditions like Alzheimer's disease .

Future Research Directions

Given the preliminary findings regarding this compound's pharmacological properties, several avenues for future research can be proposed:

- Mechanistic Studies : Further elucidation of the molecular mechanisms by which this compound-OH exerts its effects on calcium channels and neuronal cells.

- In Vivo Studies : Conducting animal studies to assess the therapeutic efficacy and safety profile of this compound-OH in models of neurodegeneration and cancer.

- Formulation Development : Exploring different formulations of this compound-OH to enhance bioavailability and targeted delivery in clinical settings.

Mécanisme D'action

Arachidonoyl gamma-aminobutyric acid exerts its effects through several mechanisms:

Comparaison Avec Des Composés Similaires

Structural and Functional Similarities

Nagaba belongs to the Ara-AA family, which includes NAGly, N-arachidonoyl alanine (NAAla), and N-arachidonoyl serine (NASer). These compounds share a common arachidonoyl backbone but differ in their amino acid conjugates. Structurally, this compound and NAGly are closely related, differing only in the esterification of glycine (NAGly lacks the benzyl ester group). Both compounds modulate hKV7.2/3 channels but with distinct efficacies:

- This compound: Induces a smaller hyperpolarizing shift in channel activation voltage (ΔV50) and a reduced maximal conductance (GMAX) increase compared to N-arachidonoyl serotonin (ARA-S) .

- ARA-S: A structurally distinct endocannabinoid, ARA-S produces a sevenfold current increase at −60 mV in hKV7.2/3 channels, significantly outperforming this compound .

Pharmacodynamic and Kinetic Differences

This compound’s lower efficacy compared to ARA-S is attributed to its higher pKa (7.3 vs. 6.8), resulting in only ~50% deprotonation at physiological pH (7.4), which reduces its ability to bind channel residues . In contrast, ARA-S is fully deprotonated at pH 7.4, enhancing its interaction with hKV7.2/3 .

Impact of pH and Enzymatic Regulation

This compound’s activity is highly pH-sensitive:

- pH 9.0–10.0 : Activity increases due to full deprotonation.

- pH 6.5: Activity is abolished . This contrasts with ARA-S, which remains active across a broader pH range. Enzymatically, this compound biosynthesis is FAAH-dependent, similar to NAGly.

Data Tables

Table 1: Endogenous Levels of Ara-AAs in Mouse Brain

| Compound | Concentration (pg) | LLOQ (pg) | LOD (pg) |

|---|---|---|---|

| This compound | 11.0 | 1.0 | 0.4 |

| NAGly | 14.5 | 1.9 | 0.5 |

| NASer | 4.0 | 1.9 | 0.5 |

| 2-AG | 814.8 | 38.0 | 7.6 |

| AEA | 10.4 | 3.5 | 0.5 |

Data from LC–MS/MS analysis of mouse brain extracts .

Table 2: pH-Dependent Effects on hKV7.2/3 Channel Modulation

| Compound | pH 6.5 | pH 7.4 (Physiological) | pH 9.0–10.0 |

|---|---|---|---|

| This compound | Inactive | 50% activity | Full activity |

| ARA-S | Active | Full activity | Full activity |

Adapted from electrophysiological studies .

Activité Biologique

N-arachidonoyl glycine (NAGABA) is a member of the lipoamino acid family, which are bioactive lipids formed by the conjugation of arachidonic acid with amino acids. This compound has garnered attention due to its potential biological activities, particularly in pain modulation and neuroprotection. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

This compound exhibits its biological activity primarily through modulation of T-type calcium channels (Cav3.1, Cav3.2, and Cav3.3) and inhibition of glycine transporters.

- Calcium Channel Inhibition : this compound has been shown to inhibit Cav3.2 currents with an effective concentration (EC50) around 200 nM. This inhibition is significant as Cav3.2 channels are involved in the transmission of nociceptive signals in sensory neurons . The analgesic effects of this compound were confirmed in experiments where these effects were abolished in Cav3.2 knockout mice, indicating a direct link between this compound activity and T-channel modulation .

- Glycine Transporter Inhibition : Research indicates that this compound can inhibit glycine transporters (GLYT2), which are crucial for synaptic transmission in the central nervous system. The potency of this compound in inhibiting GLYT2 is lower than that of its analogs, such as N-arachidonoyl glycine (NAGly), but still significant .

Therapeutic Implications

The unique properties of this compound suggest potential therapeutic applications:

- Analgesic Effects : Due to its ability to inhibit T-type calcium channels, this compound may serve as a novel analgesic agent for the treatment of chronic pain conditions. Its action is distinct from traditional opioids, potentially offering a safer alternative with fewer side effects .

- Neuroprotective Properties : The modulation of calcium channels and glycine transporters by this compound may also confer neuroprotective effects, making it a candidate for further investigation in neurodegenerative diseases .

Research Findings

Several studies have characterized the biological activity of this compound:

| Study | Findings |

|---|---|

| Huang et al. (2001) | Identified this compound as an endogenous lipid in mammalian tissues with analgesic properties. |

| Chemin et al. (2007) | Demonstrated that this compound inhibits Cav3.2 channels, contributing to its analgesic effects. |

| Burstein et al. (2008) | Explored the anti-nociceptive effects of this compound in animal models, confirming its potential as an analgesic agent. |

Case Studies

- Analgesic Efficacy : In a study involving rat models, administration of this compound resulted in significant reductions in thermal pain responses compared to control groups, establishing its efficacy as an analgesic .

- Neuroprotective Effects : Research on neuronal cultures indicated that this compound could protect against excitotoxicity induced by excessive glutamate, suggesting its role in neuroprotection .

Q & A

Basic Research Questions

Q. What are the key biological properties of Trachelospermum asiaticum 'Nagaba' that distinguish it from other cultivars, and how can these be systematically characterized?

- Methodological Answer : Conduct comparative morphological and genetic analyses using standardized taxonomic criteria (e.g., leaf structure, growth patterns) alongside molecular markers like ITS sequences. Cross-reference findings with existing botanical databases to identify unique traits . For reproducibility, document environmental conditions (light, soil pH) using controlled greenhouse experiments and validate results through peer-reviewed phylogenomic studies .

Q. What existing methodologies are recommended for studying neural prediction error signals in the context of this compound's 2024 neurophysiological findings?

- Methodological Answer : Replicate the in vivo electrophysiological protocols described by Furutachi et al. (2024), focusing on visual cortex recordings in model organisms. Use optogenetic tools to isolate neuron populations and quantify selective amplification of unexpected inputs. Ensure statistical rigor by applying ANOVA for between-group comparisons and Bonferroni corrections for multiple testing .

Q. How can researchers identify gaps in the current literature on this compound-related studies across disciplines?

- Methodological Answer : Perform systematic reviews using PRISMA guidelines, combining keyword searches (e.g., "this compound," "prediction error," "Trachelospermum") in databases like PubMed and Web of Science. Use citation chaining and tools like VOSviewer to map interdisciplinary connections and highlight understudied areas (e.g., ecological impacts of T. asiaticum 'this compound' in non-native habitats) .

Advanced Research Questions

Q. How can contradictory data on this compound's neural prediction error mechanisms be resolved?

- Methodological Answer : Apply meta-analytic frameworks to reconcile discrepancies, such as random-effects models to account for variability across studies. Design follow-up experiments with larger sample sizes and standardized stimuli (e.g., calibrated visual inputs). Use Bayesian inference to assess the probability of alternative hypotheses (e.g., selective amplification vs. error signal encoding) .

Q. What experimental designs are optimal for assessing the adaptive advantages of T. asiaticum 'this compound' in drought-prone environments?

- Methodological Answer : Implement split-plot factorial designs with variables like water availability and soil composition. Measure physiological stress markers (e.g., proline content, stomatal conductance) using spectrophotometry. Validate findings through field trials in semi-arid regions, with longitudinal data collection over 3–5 growth cycles .

Q. How can interdisciplinary approaches (e.g., computational modeling and field biology) enhance understanding of this compound-related phenomena?

- Methodological Answer : Develop agent-based models to simulate neural network dynamics observed in prediction error studies, integrating parameters from electrophysiological datasets. For botanical research, use GIS mapping to correlate T. asiaticum 'this compound' distribution with climate variables. Validate models through cross-disciplinary workshops and open-data repositories .

Q. Methodological Considerations

- Data Collection : Use standardized data tables (e.g., NASA's EEAB templates) to ensure consistency in logging experimental variables like temperature,光照, and response times .

- Ethical Compliance : For neurophysiological studies, adhere to ARRIVE guidelines for animal research; for botanical studies, follow Nagoya Protocol standards for genetic resource use .

- Peer Validation : Pre-register studies on platforms like OSF to mitigate bias and facilitate replication. Engage domain-specific user groups (e.g., botanists, neuroscientists) in data interpretation to reduce analytical blind spots .

Propriétés

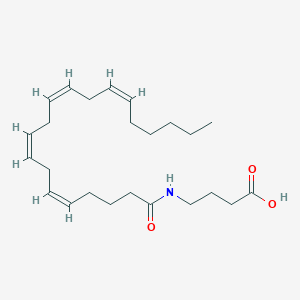

IUPAC Name |

4-[[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]amino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H39NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-23(26)25-22-19-21-24(27)28/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-22H2,1H3,(H,25,26)(H,27,28)/b7-6-,10-9-,13-12-,16-15- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKUDIEXTAYKJNX-DOFZRALJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H39NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.